molecular formula C11H16ClNO B8182262 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride

Cat. No.: B8182262
M. Wt: 213.70 g/mol
InChI Key: QYLXMMUZNOYJNR-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClNO It is a hydrochloride salt of an amine, characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and allylamine.

    Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with allylamine in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(3-Methoxyphenyl)but-3-en-1-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its amine functionality.

    Industry: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)ethylamine hydrochloride: Similar structure but with an ethyl chain instead of a butenyl chain.

    1-(3-Methoxyphenyl)propylamine hydrochloride: Similar structure but with a propyl chain.

    1-(3-Methoxyphenyl)methylamine hydrochloride: Similar structure but with a methyl chain.

Uniqueness

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride is unique due to its butenyl chain, which provides distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)but-3-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-5-11(12)9-6-4-7-10(8-9)13-2;/h3-4,6-8,11H,1,5,12H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLXMMUZNOYJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC=C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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